1H-Indazole-3,5-diamine hydrochloride is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. This compound features two amino groups located at the 3rd and 5th positions of the indazole ring, which contribute to its chemical reactivity and biological activity. The compound is also known by its CAS number 19335-15-0, and it is utilized in various scientific applications due to its potential pharmacological properties .
The information regarding 1H-Indazole-3,5-diamine hydrochloride can be sourced from several chemical databases and publications, including PubChem, Sigma-Aldrich, and various patent filings. These sources provide comprehensive data on its molecular structure, synthesis methods, and applications in research .
1H-Indazole-3,5-diamine hydrochloride is classified as an organic compound and specifically as a member of the indazole class of compounds. Indazoles are recognized for their diverse biological activities and are frequently studied in medicinal chemistry for their potential therapeutic applications .
The synthesis of 1H-Indazole-3,5-diamine hydrochloride can be accomplished through several methodologies. One common approach involves the cyclization of appropriate precursors that contain both an amino group and a suitable carbon framework.
Technical Details:
The molecular formula of 1H-Indazole-3,5-diamine hydrochloride is with a molecular weight of approximately 184.63 g/mol. The compound's structure consists of an indazole core with two amino groups at positions 3 and 5.
Data:
1H-Indazole-3,5-diamine hydrochloride participates in various chemical reactions due to its amino groups. Notable reactions include:
Technical Details:
These reactions are significant for modifying the indazole structure to enhance biological activity or create derivatives for further study .
The mechanism of action of 1H-Indazole-3,5-diamine hydrochloride is primarily linked to its interactions at the molecular level within biological systems. Research indicates that it may inhibit specific enzymes or receptors involved in cellular signaling pathways.
Data:
The precise mechanism often involves binding to target proteins or enzymes, leading to altered cellular responses that may inhibit tumor growth or bacterial proliferation.
Relevant Data:
The compound's stability and solubility characteristics make it suitable for various applications in both laboratory settings and industrial processes .
1H-Indazole-3,5-diamine hydrochloride has several applications in scientific research:
1H-Indazole-3,5-diamine hydrochloride (CAS 19335-15-0) is a substituted indazole derivative with the molecular formula C₇H₁₀ClN₅. This compound belongs to the class of bicyclic heterocycles where a pyrazole ring is fused to a benzene ring. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical research [2] [5] [10]. The 3,5-diamino substitution pattern confers unique electronic properties, enhancing hydrogen-bonding capabilities and molecular recognition potential. Indazole derivatives exhibit tautomerism between 1H- and 2H-forms, though X-ray crystallography confirms the 1H-tautomer predominates in solid-state structures due to thermodynamic stability [3] [6] [8].
Table 1: Fundamental Properties of 1H-Indazole-3,5-diamine Hydrochloride
Property | Value |
---|---|
CAS Number (Base) | 19335-14-9 |
CAS Number (Hydrochloride) | 19335-15-0 / 2065250-67-9* |
Molecular Formula (Salt) | C₇H₉ClN₄ (Base: C₇H₈N₄) |
Molecular Weight | 184.63 g/mol (Base: 148.17 g/mol) |
SMILES (Salt) | NC1=NNC2=C1C=C(N)C=C2.Cl |
Storage Conditions | 2-8°C (cold-chain recommended) |
Key Tautomer | 1H-Indazole |
Note: 2065250-67-9 refers to the 1-methylated analog hydrochloride [7] [10]
Indazole scaffolds are privileged structures in drug discovery due to their versatile bioactivity profiles and capacity for targeted interactions. The diazole ring provides hydrogen bond acceptors and donors, enabling high-affinity binding to diverse biological targets. Clinically significant indazole-based drugs include:
Mechanistically, indazole derivatives modulate kinase activity (e.g., VEGFR, PARP, TRK) by competitively occupying ATP-binding sites. The planar aromatic system enables π-stacking interactions, while substituents like the 3,5-diamino group in 1H-Indazole-3,5-diamine hydrochloride enhance solubility and target engagement through hydrogen bonding with catalytic residues [3] [6] [8]. Indazole-containing compounds represent >70% of nitrogen heterocycles in marketed pharmaceuticals, underscoring their therapeutic impact [3] [6].
Table 2: Clinically Approved Indazole-Based Pharmaceuticals
Drug (Brand) | Therapeutic Area | Molecular Target | Key Indazole Substitution |
---|---|---|---|
Pazopanib | Oncology (RCC) | VEGFR/PDGFR/c-Kit | 1H-Indazole-3-amine |
Niraparib | Oncology (Ovarian Cancer) | PARP-1/PARP-2 | 1H-Indazole-3-carboxamide |
Axitinib | Oncology (RCC) | VEGFR-1/2/3 | 1H-Indazole-3-amine |
Benzydamine | NSAID (Musculoskeletal) | Inflammatory mediators | 1H-Indazole-3-carboxylate |
Granisetron | Supportive Care (Antiemetic) | 5-HT3 Receptor | 1H-Indazole-3-carboxamide |
The 3,5-diamino motif in 1H-Indazole-3,5-diamine hydrochloride enables dual hydrogen-bonding interactions critical for target engagement. This substitution enhances:
In β3-adrenergic receptor agonists, the 3-amino group acts as a hydrogen bond donor to Asp117 in the transmembrane domain, while the 5-amino group stabilizes the binding pocket through water-mediated interactions. This precise orientation confers >769-fold selectivity for β3-AR over α1A-AR subtypes, minimizing cardiovascular side effects . Similarly, in kinase inhibitors (e.g., JNK2 inhibitors), the 3,5-diamino group chelates Mg²⁺ ions in the ATP-binding site, as demonstrated in molecular docking studies [8]. The electron-donating properties of amino groups also modulate the indazole ring’s π-electron density, enhancing interactions with hydrophobic pockets adjacent to kinase active sites [3] [6] [8].
The exploration of indazole derivatives evolved through three key phases:
Table 3: Evolution of Key Synthetic Methods for Indazole Derivatives
Synthetic Method | Substrate Scope | Key Advantages | Application to 3,5-Diaminoindazoles |
---|---|---|---|
Pd-Catalyzed C-H Amination | Diary l ketone hydrazones | Ligand-free, moderate yields | Limited due to sensitivity of amino groups |
Cu₂O-Mediated Cyclization | o-Haloaryl N-sulfonylhydrazones | Low catalyst loading, functional tolerance | Used for protected diamino precursors |
Rh(III)-Catalyzed Double C-H Activation | Aldehyde phenylhydrazones | High regioselectivity | Direct access to 3-aryl-1H-indazol-5-amines |
Organophosphorus Reductive Cyclization | 2-Nitrobenzonitriles | One-pot imine condensation | Efficient for 3-amino-2H-indazoles |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7